molecular formula C21H22N4O4S2 B2457696 N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide CAS No. 896024-50-3

N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide

Cat. No.: B2457696
CAS No.: 896024-50-3
M. Wt: 458.55
InChI Key: ICUPEHPUHWKLOY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a thiadiazole ring, which is a type of heterocyclic compound . The molecule also has an amine group, which is a basic functional group consisting of a nitrogen atom attached to hydrogen atoms, alkyl groups, or aryl groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its functional groups. For example, the amine group might participate in reactions like acylation or alkylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Biological Activity

1,3,4-Thiadiazole derivatives have been extensively studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. For example, the synthesis and preliminary antimicrobial study of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives highlighted their potential as antibacterial and antifungal agents due to their nitrogen heterocycles, which exhibit significant biological activities (Ameen & Qasir, 2017).

Anticancer Potential

The exploration of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives for their in vitro anticancer activity against a panel of human cancer cell lines (e.g., melanoma, leukemia, cervical cancer, and breast cancer) has demonstrated promising results. Some derivatives exhibited significant inhibitory effects, indicating the anticancer potential of 1,3,4-thiadiazole compounds (Tiwari et al., 2017).

Synthesis Methods

Research on the synthesis of thiadiazoles, including 1,3,4-thiadiazole compounds, has revealed various methods for their production, highlighting their significance in medicinal chemistry. The electrochemical oxidative intramolecular N-S bond formation for the synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles is an example of a novel method that offers a catalyst- and oxidant-free approach at room temperature (Yang et al., 2020).

Antimicrobial and Anti-Inflammatory Properties

Compounds containing the 1,3,4-thiadiazole moiety have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. The synthesis and pharmacological evaluation of several bis-heterocyclic derivatives of thiadiazoles have demonstrated significant antimicrobial and anti-inflammatory activities, underscoring the therapeutic potential of thiadiazole derivatives (Kumar & Panwar, 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for causing harm to the environment .

Properties

IUPAC Name

N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S2/c1-12-7-13(2)9-14(8-12)19(27)23-20-24-25-21(31-20)30-11-18(26)22-16-10-15(28-3)5-6-17(16)29-4/h5-10H,11H2,1-4H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUPEHPUHWKLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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